Cas no 108929-11-9 (1, N2-Etheno-2’-deoxyguanosine)

1, N2-Etheno-2’-deoxyguanosine is a modified nucleoside derivative formed by the reaction of 2’-deoxyguanosine with vinylating agents, such as chloroacetaldehyde. This adduct is primarily studied for its role as a biomarker of DNA damage, particularly resulting from exposure to carcinogenic compounds like vinyl chloride. Its structure features an etheno bridge between the N1 and N2 positions of the guanine base, which can induce mutagenic effects by disrupting normal base pairing. Researchers utilize this compound to investigate oxidative stress, DNA repair mechanisms, and carcinogenesis. Its stability and detectability make it valuable for analytical studies in toxicology and molecular epidemiology.
1, N2-Etheno-2’-deoxyguanosine structure
108929-11-9 structure
Product Name:1, N2-Etheno-2’-deoxyguanosine
CAS No:108929-11-9
MF:C12H13N5O4
MW:291.262721776962
CID:149090
PubChem ID:130591
Update Time:2025-06-07

1, N2-Etheno-2’-deoxyguanosine Chemical and Physical Properties

Names and Identifiers

    • 9H-Imidazo[1,2-a]purin-9-one,3-(2-deoxy-b-D-erythro-pentofuranosyl)-3,4-dihydro-
    • 1,N(2)-ethenodeoxyguanosine
    • 1,N(2)-Edguo
    • 3-(2-deoxy-alpha-D-erythro-pentofuranosyl)-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one
    • 9H-Imidazo(1,2-a)purin-9-one, 3-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4-dihydro-
    • 1,N2-Ethenodeoxyquanosine
    • N,1-Etheno-2'-deoxyguanosine
    • 3,5-Dihydro-3-(2-deoxy-β-D-ribofuranosyl)-9H-imidazo[1,2-a]purin-9-one
    • 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3H-imidazo[1,2-a]purin-9(5H)-one
    • 1-(9-Oxo-5,9-dihydro-3H-imidazo[1,2-a]purine 3-yl)-1,2-dideoxy-β-D-ribofuranose
    • 3,5-Dihydro-3-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-imidazo[1,2-a]purine-9-one
    • 3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-imidazo[1,2-a]purin-9-one
    • DTXSID30910926
    • 108929-11-9
    • 3-(2-Deoxypentofuranosyl)-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one
    • 1, N2-Etheno-2’-deoxyguanosine
    • Inchi: 1S/C12H13N5O4/c18-4-7-6(19)3-8(21-7)17-5-14-9-10(17)15-12-13-1-2-16(12)11(9)20/h1-2,5-8,18-19H,3-4H2,(H,13,15)/t6-,7+,8-/m0/s1
    • InChI Key: UQJBQTAFGHUSKK-RNJXMRFFSA-N
    • SMILES: O1[C@H](CO)[C@H](C[C@H]1N1C=NC2C(N3C=CN=C3NC1=2)=O)O

Computed Properties

  • Exact Mass: 291.096754
  • Monoisotopic Mass: 291.096754
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 438
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 114
  • XLogP3: -0.4

Experimental Properties

  • Density: 1.99
  • Boiling Point: 847.2°Cat760mmHg
  • Flash Point: 466.2°C
  • Refractive Index: 1.915

1, N2-Etheno-2’-deoxyguanosine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$ 193.00 2023-09-07
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Quantity:10g
Purity:97%
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